molecular formula C9H8FNO B1442838 2-(4-Fluorophenyl)-2-methoxyacetonitrile CAS No. 1354961-79-7

2-(4-Fluorophenyl)-2-methoxyacetonitrile

Cat. No. B1442838
CAS RN: 1354961-79-7
M. Wt: 165.16 g/mol
InChI Key: AXZDZULCUNJNHT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methoxyacetonitrile is a chemical compound with a molecular formula of C9H8FNO. It is a derivative of acetonitrile, which is a colorless liquid that is used as a polar aprotic solvent in organic synthesis and in the purification of butadiene . The compound contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) that has one of its hydrogen atoms replaced by a fluorine atom .

Scientific Research Applications

Antimicrobial Activity

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound related to 2-(4-Fluorophenyl)-2-methoxyacetonitrile, has been synthesized and tested for antimicrobial activity. Novel Schiff bases derived from this compound demonstrated significant antimicrobial activity, suggesting potential applications in combating microbial infections (Puthran et al., 2019).

Pharmaceutical Analysis

In the pharmaceutical industry, related compounds are used as fluorogenic labeling agents for high-performance liquid chromatography (HPLC) analyses of various acids in pharmaceutical formulations. This method enhances the ability to analyze and quality-control pharmaceutical products (Gatti et al., 1996).

Cholesterol Absorption Inhibition

Compounds like 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, structurally related to this compound, have been studied for their cholesterol absorption inhibition properties. This has implications for developing treatments against high cholesterol and associated cardiovascular diseases (Rosenblum et al., 1998).

Fluorescent Probes in Chemistry

Derivatives of this compound are used in the design of fluorescent probes for various applications, including pH and metal cation sensing. These probes have significant potential in analytical chemistry, biochemistry, and environmental monitoring (Tanaka et al., 2001).

Proton Exchange Membranes

Compounds with methoxyphenyl groups, akin to this compound, have been synthesized for use in proton exchange membranes. These membranes are crucial in fuel cell applications, demonstrating the compound's relevance in renewable energy technologies (Wang et al., 2012).

Anticancer Research

In cancer research, derivatives like 2-(3-fluorophenyl)-6-methoxyquinolin-4-one, structurally similar to this compound, have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. This highlights its potential use in developing new anticancer drugs (Chou et al., 2010).

Electrochemical and Spectroscopic Studies

The electrochemical and spectroscopic properties of polymers synthesized from compounds similar to this compound have been studied, revealing applications in materials science for electronic and photonic devices (Wei et al., 2006).

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-2-methoxyacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to undergo biotransformation by marine fungi, specifically Aspergillus sydowii Ce19, converting it into 4-Fluorophenylacetic acid . This interaction highlights its potential role in metabolic pathways involving nitrile biotransformation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, which are important for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can have toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, its biotransformation into 4-Fluorophenylacetic acid by Aspergillus sydowii Ce19 is a key metabolic pathway . This conversion process involves specific enzymes that catalyze the reaction, highlighting the compound’s role in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its overall activity and function. Understanding these transport mechanisms is essential for predicting its behavior in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, depending on targeting signals or post-translational modifications. These localization patterns can influence its activity and function, as well as its interactions with other biomolecules. Studying its subcellular distribution provides insights into its role in cellular processes and potential therapeutic applications .

properties

IUPAC Name

2-(4-fluorophenyl)-2-methoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZDZULCUNJNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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